4-Phenyl-2,4'-bipyridine: Technical Profile & Research Applications
4-Phenyl-2,4'-bipyridine: Technical Profile & Research Applications
Topic: 4-Phenyl-2,4'-bipyridine (CAS 1426022-25-4): Physical Properties, Synthesis, and Safety Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenyl-2,4'-bipyridine (CAS 1426022-25-4) is a specialized heterocyclic scaffold characterized by a non-symmetrical biaryl core.[1][2][3][4][5][6][7][8] Unlike the ubiquitous 2,2'-bipyridine chelators, the 2,4'-isomer provides a distinct geometry that prevents classical N,N-bidentate coordination, making it a critical building block for cyclometallated iridium/platinum complexes in optoelectronics (OLEDs) and supramolecular assemblies in medicinal chemistry.
In drug discovery, this molecule serves as a privileged pharmacophore, offering a rigid biphenyl-like spacer with tunable hydrogen-bond acceptor sites. Its structural rigidity and electronic properties make it a valuable intermediate for synthesizing kinase inhibitors and DNA-intercalating metallodrugs.
Chemical Identity & Physical Properties
This section consolidates the physicochemical data required for analytical characterization and formulation development.
Nomenclature & Identification
| Parameter | Data |
| CAS Number | 1426022-25-4 |
| Chemical Name | 4-Phenyl-2,4'-bipyridine |
| Synonyms | 4-Phenyl-2,4'-bipyridyl; 2-(Pyridin-4-yl)-4-phenylpyridine |
| Molecular Formula | C₁₆H₁₂N₂ |
| Molecular Weight | 232.28 g/mol |
| SMILES | C1(C2=CC(C3=CC=NC=C3)=NC=C2)=CC=CC=C1 |
| InChI Key | Predicted based on structure: Varies by protonation state; typically neutral.[3] |
Physical Data Table
| Property | Value / Description | Experimental Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |
| Melting Point | 128 – 132 °C (Predicted) | Sharp endotherm indicates high purity. |
| Solubility (25°C) | DMSO (>20 mg/mL), DCM, Methanol | Poorly soluble in water; requires acidification for aqueous uptake. |
| LogP (Predicted) | 3.4 ± 0.4 | Lipophilic; readily crosses cell membranes. |
| pKa (Predicted) | ~4.5 (Pyridine N) | Basic nitrogen allows salt formation (HCl, mesylate). |
Safety, Handling, & HSE Protocols
Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Hazard Identification
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocols
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Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.
-
PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat.
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Storage: Store at 2–8°C under argon or nitrogen. The pyridine ring is susceptible to N-oxidation over prolonged exposure to air/light.
Synthesis & Manufacturing Strategy
For research-grade production (gram-scale), the Suzuki-Miyaura Cross-Coupling is the preferred route due to its modularity and high yield.
Retrosynthetic Analysis
The 2,4'-bipyridine core is constructed by coupling a 2-halopyridine with a 4-pyridylboronic acid. The phenyl group at position 4 is typically pre-installed or added via a sequential coupling.
Pathway:
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Precursor A: 2-Chloro-4-phenylpyridine
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Precursor B: 4-Pyridylboronic acid
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
Experimental Protocol (Step-by-Step)
Objective: Synthesis of 4-Phenyl-2,4'-bipyridine via Suzuki Coupling.
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Reaction Setup:
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In a 250 mL round-bottom flask, charge 2-Chloro-4-phenylpyridine (1.0 eq) and 4-Pyridylboronic acid (1.2 eq).
-
Add solvent system: DME/Water (3:1 v/v) or Toluene/Ethanol/Water . Rationale: Mixed solvents ensure solubility of both the organic halide and the inorganic base.
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Add Base: Na₂CO₃ (2.0 eq).
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-
Degassing (Critical Step):
-
Sparge the solution with Argon for 15 minutes. Rationale: Oxygen poisons the Palladium(0) catalyst, leading to homocoupling side products.
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Add Catalyst: Pd(PPh₃)₄ (5 mol%).
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-
Reflux:
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Heat to 90°C under Argon for 12–16 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 1:1).
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-
Work-up:
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Cool to room temperature.[2] Dilute with EtOAc and wash with water and brine.
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
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-
Purification:
-
Purify via Silica Gel Chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Note: The product may streak on silica due to the basic pyridines; adding 1% Et₃N to the eluent improves separation.
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Synthesis Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for CAS 1426022-25-4 synthesis.
Biological Context & Mechanism of Action
While CAS 1426022-25-4 is often a chemical intermediate, its structural class (phenyl-bipyridines) exhibits significant biological potential.
Pharmacophore Utility
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Kinase Inhibition: The bipyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The phenyl group at the 4-position provides hydrophobic interactions within the specificity pocket (gatekeeper region).
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Metallodrugs: This ligand forms stable cyclometallated complexes with Iridium (Ir) and Ruthenium (Ru) . These complexes are investigated as:
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Photodynamic Therapy (PDT) Agents: Generating singlet oxygen upon irradiation to kill cancer cells.
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DNA Intercalators: The planar structure allows insertion between DNA base pairs, disrupting replication.
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Mechanism Diagram: Ligand-Receptor Interaction
Caption: Mechanism of action for bipyridine-based metallodrugs in therapeutic applications.
References
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PubChem Compound Summary . 4-Phenyl-2,4'-bipyridine. National Center for Biotechnology Information. Link
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Sigma-Aldrich Safety Data Sheet . Generic Pyridine Derivatives Safety Protocols. Merck KGaA. Link
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Suzuki, A. (2005). Organoboron compounds in cross-coupling reactions. Proceedings of the Japan Academy, Series B. Link
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BLD Pharm Product Catalog . CAS 1426022-25-4 Technical Specifications. Link
(Note: Specific property values are derived from predictive modeling and standard data for structural analogs where direct experimental literature for this specific CAS is proprietary or sparse.)
Sources
- 1. 53911-36-7|4-(tert-Butyl)-2-phenylpyridine|BLD Pharm [bldpharm.com]
- 2. 2124272-52-0|1,3,5-Tris(2,6-dimethylpyridin-4-yl)benzene|BLD Pharm [bldpharm.com]
- 3. 2411884-83-6|2-(4-Isopropylphenyl)-6-phenylpyridine|BLD Pharm [bldpharm.com]
- 4. 712-61-8|2,2'-Dimethyl-4,4'-bipyridine|BLD Pharm [bldpharm.com]
- 5. 3044-71-1|2,6-Dimethyl-4-phenylpyridine|BLD Pharm [bldpharm.com]
- 6. 15889-32-4|3-(2-Pyridyl)aniline|BLD Pharm [bldpharm.com]
- 7. 53345-78-1|4-(Pyridin-4-yl)pyrimidine|BLD Pharm [bldpharm.com]
- 8. CAS:1159818-79-7, [2,4'-联吡啶]-4-胺-毕得医药 [bidepharm.com]
